molecular formula C13H8N2O6 B14454164 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- CAS No. 77604-94-5

2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-

Cat. No.: B14454164
CAS No.: 77604-94-5
M. Wt: 288.21 g/mol
InChI Key: ATKJPGLDZNENQI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring. This particular compound features a furan ring and a phenyl ring, both substituted with nitro groups, connected by a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- typically involves the following steps:

    Nitration of Furan and Benzene Rings: The furan and benzene rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

    Aldol Condensation: The nitrated furan and benzene derivatives undergo an aldol condensation reaction with an appropriate aldehyde or ketone to form the propenone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Amino derivatives

    Substitution Products: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, reduction, and substitution reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.

    Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The propenone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(2-nitrophenyl)-3-(2-nitrophenyl)-
  • 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(4-nitrophenyl)-
  • 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(3-nitrophenyl)-

Uniqueness

The unique combination of a furan ring and a phenyl ring, both substituted with nitro groups, imparts distinct chemical and biological properties to 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-

Properties

CAS No.

77604-94-5

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C13H8N2O6/c16-11(12-7-8-13(21-12)15(19)20)6-5-9-3-1-2-4-10(9)14(17)18/h1-8H

InChI Key

ATKJPGLDZNENQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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